molecular formula C48H70NO10- B12601016 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate CAS No. 646065-76-1

5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate

Cat. No.: B12601016
CAS No.: 646065-76-1
M. Wt: 821.1 g/mol
InChI Key: RJUUTCZNAJEIIR-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves multiple steps, starting with the preparation of the phenoxazinone core. The core is then functionalized with tetradecanoyloxy groups through esterification reactions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves its ability to interact with lipid membranes. The tetradecanoyloxy groups facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and dynamics. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and membrane transport .

Comparison with Similar Compounds

Properties

CAS No.

646065-76-1

Molecular Formula

C48H70NO10-

Molecular Weight

821.1 g/mol

IUPAC Name

5-[9-[2,3-di(tetradecanoyloxy)propyl]-7-oxophenoxazin-3-yl]oxy-5-oxopentanoate

InChI

InChI=1S/C48H71NO10/c1-3-5-7-9-11-13-15-17-19-21-23-27-45(53)56-36-40(58-46(54)28-24-22-20-18-16-14-12-10-8-6-4-2)33-37-32-38(50)34-43-48(37)49-41-31-30-39(35-42(41)59-43)57-47(55)29-25-26-44(51)52/h30-32,34-35,40H,3-29,33,36H2,1-2H3,(H,51,52)/p-1

InChI Key

RJUUTCZNAJEIIR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CC1=CC(=O)C=C2C1=NC3=C(O2)C=C(C=C3)OC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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